Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Enantiomers : The compound has been used in the synthesis of various enantiomers of aminobicyclo compounds, contributing to stereochemical studies and the development of new synthetic methods (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).
Preparation of Bicyclic Aminoalcohols : It serves as a precursor for the reduction to bicyclic aminoalcohols, which are further converted into various chemical structures like benzoxazines and benzoxazinones (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1984).
Novel Carbocyclic Nucleoside Analogues : This chemical is instrumental in the synthesis of novel carbocyclic nucleoside analogues, highlighting its role in medicinal chemistry and drug development (Hřebabecký, Dračínský, & Holý, 2008).
Stereochemical Analysis : It's used in stereochemical studies to prepare and analyze the structures of various dihydro-oxazines and oxazinones, contributing significantly to the field of stereochemistry (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1983).
Skeletal Rearrangements : The compound undergoes skeletal rearrangements under acidic conditions, which is significant for understanding reaction mechanisms and designing novel synthetic routes (Kobayashi, Ono, & Kato, 1992).
Synthesis of Stereoisomers : It has been used in the synthesis of stereoisomers of 3-amino-bicycloheptane carboxylic acids, contributing to organic synthesis and structural analysis (Palkó, Sándor, Sohár, & Fülöp, 2005).
Living Ring-Opening Metathesis Polymerization : This compound is involved in living ring-opening metathesis polymerization, highlighting its potential in polymer science and engineering (Nishihara, Inoue, Saito, Nakayama, Shiono, & Takagi, 2007).
Domino Ring-Closure Reactions : It is used in domino ring-closure reactions, which are pivotal in synthetic organic chemistry for constructing complex molecules (Fekete, Palkó, Mándity, Haukka, & Fülöp, 2016).
Safety and Hazards
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of contact with skin, eyes, or if ingested, it is recommended to rinse immediately with plenty of water and get medical attention . It should be handled with personal protective equipment and adequate ventilation .
Properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUKJJZYDTALO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.